molecular formula C13H6ClN3 B11051961 2-Chloro-6-phenylpyridine-3,4-dicarbonitrile

2-Chloro-6-phenylpyridine-3,4-dicarbonitrile

Cat. No. B11051961
M. Wt: 239.66 g/mol
InChI Key: JTUGHCXTOKNFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-phenylpyridine-3,4-dicarbonitrile: is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the second position, a phenyl group at the sixth position, and two cyano groups at the third and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-phenylpyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-6-phenylpyridine-3,4-dicarbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 2-amino-6-phenylpyridine-3,4-dicarbonitrile in an appropriate solvent such as dichloromethane.
  • Add the chlorinating agent (POCl3 or SOCl2) dropwise to the solution.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and quench with water.
  • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-phenylpyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as anilines or alkoxides in the presence of a base like diisopropylethylamine (DIPEA) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: 2-(Arylamino)pyridine-3,4-dicarbonitriles.

    Reduction: 2-Chloro-6-phenylpyridine-3,4-diamine.

    Oxidation: 2-Chloro-6-phenylpyridine-3,4-dicarboxylic acid.

Scientific Research Applications

Chemistry: 2-Chloro-6-phenylpyridine-3,4-dicarbonitrile is used as a building block in the synthesis of various heterocyclic compounds.

Biology and Medicine: This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have shown potential as non-steroidal anti-inflammatory drugs, antimitotic agents, and ligands for adenosine receptors with antineuropathic activity .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-6-phenylpyridine-3,4-dicarbonitrile and its derivatives depends on the specific biological target. For example, as a non-steroidal anti-inflammatory drug, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. As an antimitotic agent, it may interfere with tubulin polymerization, disrupting cell division and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2-Chloro-6-phenylpyridine-3,4-dicarbonitrile is unique due to its specific substitution pattern, which provides a versatile platform for the synthesis of various heterocyclic compounds. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.

properties

Molecular Formula

C13H6ClN3

Molecular Weight

239.66 g/mol

IUPAC Name

2-chloro-6-phenylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C13H6ClN3/c14-13-11(8-16)10(7-15)6-12(17-13)9-4-2-1-3-5-9/h1-6H

InChI Key

JTUGHCXTOKNFET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.